![molecular formula C19H23NO B1221408 Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- CAS No. 29743-08-6](/img/structure/B1221408.png)
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
Overview
Description
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-, also known by its synonyms such as EBBA, p-Ethoxybenzylidene p-butylaniline, and 4-Butyl-N-(4-ethoxybenzylidene)aniline, is a compound with the molecular formula C19H23NO . It has a molecular weight of 281.4 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine . The InChI string and the Canonical SMILES for this compound areInChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3
and CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC
respectively . Physical And Chemical Properties Analysis
The compound has a LogP value of 4.95 , indicating its lipophilicity. Unfortunately, other specific physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Liquid Crystal Displays (LCDs)
EBBA is a nematic liquid crystal with a transition temperature range between 36-80°C . It’s used in LCDs due to its ability to change the orientation of its molecules in response to electric fields. This property is crucial for modulating light and creating the visual output we see on screens.
Temperature Sensing
The refractive index of EBBA changes with temperature, making it useful for temperature sensing applications . This characteristic can be utilized in devices that require precise temperature monitoring and control.
Optical Data Storage
EBBA’s liquid crystalline phase can be harnessed for optical data storage. Its ability to maintain different orientations at various temperatures allows for the storage of data in optical formats .
Photonic Applications
Due to the thermal nonlinearity of its refractive index, EBBA is valuable in photonic applications. It can be used to design temperature sensors by integrating it into photonic crystal fibers .
Chirality Visualization in Organic Chemistry
EBBA’s liquid crystalline state can help visualize molecular chirality, an important concept in organic chemistry. It can be used in educational settings to demonstrate macroscopic chiral phenomena .
Computational Chemistry
The compound’s behavior can be analyzed computationally to understand its configurational preferences. This is important for theoretical studies in chemistry and material science .
Electric Field Sensing
Similar to temperature sensing, EBBA’s properties allow it to be used as an electric field sensor. Its sensitivity to electric fields can be applied in various electronic devices .
Advanced Catalysis
While not directly related to EBBA, the study of liquid crystals like EBBA can inform the design of advanced catalytic systems. Understanding the molecular orientation and behavior of liquid crystals can lead to the development of more efficient catalysts .
Mechanism of Action
Mode of Action
Computational analyses suggest that ebba may interact with its targets through translatory and orientational motions . The CNDO/2 method, a semi-empirical quantum chemistry method, has been employed to evaluate the net atomic charge and atomic dipole components at each atomic center of the molecule .
Biochemical Pathways
Computational methods can be used to predict the biological pathway of a compound from its chemical structure
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
Result of Action
It has been suggested that ebba may influence the configurational preferences of a pair of p-ethoxybenzylidine-p-n-butylaniline molecules . The interaction energies obtained through computational analyses were used to calculate the probability of each configuration at 300 K .
Action Environment
The action, efficacy, and stability of EBBA may be influenced by various environmental factors. For instance, the compound’s action may be affected by temperature, as suggested by studies showing that the values of refractive index decrease with increasing temperature . Additionally, safety data sheets recommend storing EBBA in a well-ventilated place and keeping the container tightly closed, suggesting that exposure to air and moisture may affect the compound’s stability .
properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAVDSSZWDGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067505 | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
CAS RN |
29743-08-6 | |
Record name | 4′-Ethoxybenzylidene-4-butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29743-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethoxybenzylidene)-4-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-N-[(4-ethoxybenzylidene]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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